molecular formula C25H34O8S B1171285 methyl (7R,8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-11-methylsulfonyloxy-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate CAS No. 192704-58-8

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-11-methylsulfonyloxy-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

Cat. No.: B1171285
CAS No.: 192704-58-8
M. Wt: 494.6 g/mol
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Preparation Methods

The synthesis of 5,Pregnane-7 alpha,21-dicarboxylic acid,17-ydroxy-11-methylsulfonic acid-3-ketone,-butyrolectone,methyl ester involves several steps. The synthetic route typically starts with the appropriate steroidal precursor, which undergoes a series of chemical reactions including oxidation, reduction, and esterification . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-11-methylsulfonyloxy-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O8S/c1-23-8-5-15(26)11-14(23)12-16(22(28)31-3)20-17-6-9-25(10-7-19(27)32-25)24(17,2)13-18(21(20)23)33-34(4,29)30/h11,16-18,20-21H,5-10,12-13H2,1-4H3/t16-,17+,18-,20+,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAKMSTXODAGW-JNAIAPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)OS(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)OS(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304156
Record name 11α-Eplerenone methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192704-58-8
Record name 11α-Eplerenone methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192704-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11α-Eplerenone methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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